![molecular formula C10H10ClN3O B1467319 {1-[(3-Chlorphenyl)methyl]-1H-1,2,3-Triazol-4-yl}methanol CAS No. 1250679-42-5](/img/structure/B1467319.png)

{1-[(3-Chlorphenyl)methyl]-1H-1,2,3-Triazol-4-yl}methanol

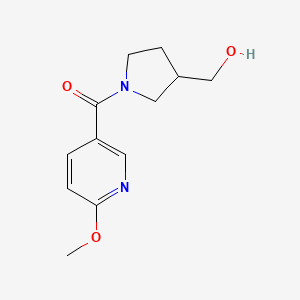

Übersicht

Beschreibung

Compounds with a triazole ring, such as the one in your molecule, are a class of five-membered ring structures that contain two nitrogen atoms and three carbon atoms . They are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. In the case of triazoles, they are often used as building blocks in organic synthesis due to their ability to act as both nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

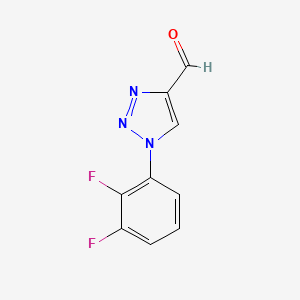

1,2,3-Triazole, einschließlich Derivate wie dem von Ihnen erwähnten, sind für ihre bedeutende Rolle in der Arzneimittelforschung bekannt. Sie ähneln in ihrer Struktur Amidbindungen, wodurch sie die E- oder Z-Konfiguration von Amiden nachahmen können . Diese Eigenschaft macht sie zu wertvollen Gerüsten in der pharmazeutischen Chemie und führt zur Entwicklung verschiedener Arzneimittel wie Antikonvulsiva, Antibiotika, Krebsmedikamente und β-Lactam-Antibiotika .

Organische Synthese

Die chemische Stabilität und der aromatische Charakter von 1,2,3-Triazolen machen sie zu ausgezeichneten Zwischenprodukten in der organischen Synthese. Sie sind resistent gegen saure oder basische Hydrolyse sowie gegen oxidierende oder reduzierende Bedingungen, selbst bei hohen Temperaturen . Diese Robustheit erleichtert ihren Einsatz bei der Herstellung komplexer organischer Moleküle für die weitere Forschung und Entwicklung.

Polymerchemie

In der Polymerchemie tragen 1,2,3-Triazole zur Entwicklung neuartiger Polymere mit verbesserten Eigenschaften bei. Ihre Fähigkeit, starke Wasserstoffbrückenbindungen zu bilden, und ihr hohes Dipolmoment machen sie für die Herstellung von Polymeren mit spezifischen Funktionalitäten geeignet, wie z. B. erhöhter thermischer Stabilität oder verbesserter mechanischer Festigkeit .

Supramolekulare Chemie

Die strukturellen Merkmale der Verbindung ermöglichen ihren Einsatz in der supramolekularen Chemie. Sie kann aufgrund ihrer Wasserstoffbrückenbindungsfähigkeit und ihres starken Dipolmoments an der Bildung supramolekularer Anordnungen beteiligt sein. Diese Anordnungen haben potenzielle Anwendungen bei der Herstellung neuer Materialien und Sensoren .

Biokonjugation

Biokonjugation: Techniken verwenden häufig 1,2,3-Triazole, um verschiedene Biomoleküle miteinander oder mit festen Trägern zu verbinden. Dies ist besonders nützlich bei der Entwicklung zielgerichteter Arzneimittelverabreichungssysteme und diagnostischer Werkzeuge .

Fluoreszenzbildgebung

1,2,3-Triazole besitzen Eigenschaften, die sie für Anwendungen in der Fluoreszenzbildgebung geeignet machen. Sie können verwendet werden, um Verbindungen herzustellen, die ihre Farbe bei UV-Lichtbestrahlung ändern, was wertvoll ist, um biologische Prozesse in Echtzeit zu verfolgen und zu untersuchen .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives have been shown to inhibit enzymes such as topoisomerase IV, which is crucial for DNA replication in bacteria . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming hydrogen bonds with amino acid residues in proteins.

Cellular Effects

The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, the compound may interact with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, high doses of triazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is involved in various metabolic pathways. This compound can interact with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels . The metabolism of triazole derivatives often involves oxidation, reduction, and conjugation reactions, resulting in the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, triazole derivatives have been shown to interact with efflux transporters, which can affect their intracellular accumulation . Additionally, the distribution of this compound within tissues may be influenced by its lipophilicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

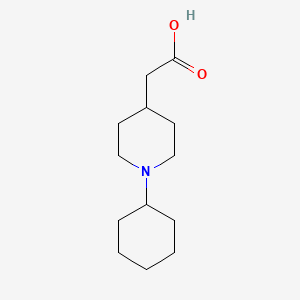

IUPAC Name |

[1-[(3-chlorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREMHINZVQHOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)

![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)

amine](/img/structure/B1467257.png)